Methyl 5-(4-piperidyl)pentanoate
Description
Methyl 5-(4-piperidyl)pentanoate is a methyl ester derivative featuring a pentanoate backbone substituted with a 4-piperidyl group. This compound is hypothesized to serve as a pharmaceutical intermediate due to the prevalence of piperidine derivatives in drug discovery, particularly for central nervous system (CNS) targets or receptor modulators . Its ester group confers hydrolytic sensitivity, while the piperidyl group may enhance solubility in polar solvents under acidic conditions.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 5-piperidin-4-ylpentanoate |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)5-3-2-4-10-6-8-12-9-7-10/h10,12H,2-9H2,1H3 |
InChI Key |
DSNOTBJUKIBYQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Methyl 5-(4-piperidyl)pentanoate with analogous esters, focusing on structural features, physicochemical properties, and applications.
Key Comparisons
Structural Complexity and Reactivity this compound’s piperidyl group introduces basicity (pKa ~10–11 for piperidine derivatives) , unlike non-nitrogenated analogs like methyl pentanoate . Compared to Methyl 5-(3-hydroxyphenoxy)-pentanoate , the piperidyl group replaces the phenolic ether, reducing aromaticity but enhancing hydrogen-bonding capacity. The sulfinyl group in Methyl 5-(methylsulfinyl)pentanoate introduces chirality and oxidative reactivity, absent in the target compound.
Synthesis and Purification this compound may require amine-protection strategies during synthesis, similar to N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide . In contrast, phenoxy-substituted esters (e.g., compounds 17 and 18 in ) utilize Williamson ether synthesis without such protective steps. Purification methods (e.g., silica chromatography with hexanes/EtOAc ) are likely comparable across ester derivatives.
Simple esters like methyl pentanoate are used in biofiltration studies due to biodegradability , whereas sulfinyl or bromoindole derivatives may serve specialized synthetic roles.
Stability and Hydrolysis Methyl esters (e.g., methyl pentanoate ) hydrolyze faster than ethyl or trimethylsilyl analogs . The piperidyl group’s electron-donating effects may further modulate hydrolysis rates.
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